![molecular formula C18H20N2O3 B4075764 2-(4-nitrophenyl)-N-(3-phenylpropyl)propanamide](/img/structure/B4075764.png)
2-(4-nitrophenyl)-N-(3-phenylpropyl)propanamide
Overview
Description
2-(4-nitrophenyl)-N-(3-phenylpropyl)propanamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
2-(4-nitrophenyl)-N-(3-phenylpropyl)propanamide inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, thereby reducing chloride conductance. The exact mechanism of this compound inhibition is still not fully understood, but it is thought to involve a conformational change in the channel protein that prevents chloride ion movement.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its role as a chloride channel inhibitor, this compound has been found to modulate the activity of other ion channels, including potassium channels and calcium channels. This compound has also been found to affect cellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. Physiologically, this compound has been found to affect smooth muscle contraction, cell volume regulation, and neuronal excitability.
Advantages and Limitations for Lab Experiments
2-(4-nitrophenyl)-N-(3-phenylpropyl)propanamide is a useful tool for studying chloride channels and has several advantages for use in lab experiments. It is a potent inhibitor of chloride channels, making it effective at low concentrations. This compound is also relatively stable and can be stored for long periods of time. However, there are some limitations to the use of this compound in lab experiments. It has been found to have off-target effects on other ion channels and cellular signaling pathways, which can complicate data interpretation. In addition, the exact mechanism of this compound inhibition is still not fully understood, which can make it difficult to design experiments to study specific aspects of chloride channel function.
Future Directions
There are several future directions for research on 2-(4-nitrophenyl)-N-(3-phenylpropyl)propanamide. One area of interest is the development of more specific inhibitors of chloride channels that do not have off-target effects on other ion channels and cellular signaling pathways. Another area of interest is the role of chloride channels in disease, including cystic fibrosis and hypertension. This compound has been used to study the role of chloride channels in these diseases, but more research is needed to fully understand the mechanisms involved and to develop effective treatments. Finally, there is interest in developing new methods for studying chloride channels, including the use of optogenetics and other advanced imaging techniques.
Scientific Research Applications
2-(4-nitrophenyl)-N-(3-phenylpropyl)propanamide has been extensively used in scientific research as a tool for studying chloride channels. It has been found to be a potent inhibitor of both Ca2+-activated and volume-regulated chloride channels. This compound has been used to study the role of chloride channels in a variety of physiological processes, including cell volume regulation, smooth muscle contraction, and neuronal excitability.
properties
IUPAC Name |
2-(4-nitrophenyl)-N-(3-phenylpropyl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-14(16-9-11-17(12-10-16)20(22)23)18(21)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCBOMZSHCFTTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.